molecular formula C22H24FN3O3S B2974991 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-43-8

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2974991
CAS RN: 901241-43-8
M. Wt: 429.51
InChI Key: PCJJDQOOLGTHCP-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Characterization

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds was synthesized, focusing on the structural and spectral features through DFT calculations. These imidazothiadiazoles showed significant cytotoxic activities against cancer cell lines, with certain derivatives presenting powerful results against breast cancer. This highlights their potential as anticancer agents, emphasizing the importance of the structural arrangement in their activity. The molecular modeling further supports their application in cancer research, showcasing their reactivity descriptors through HOMO–LUMO energies and their potential binding affinities in docking studies (Abu-Melha, 2021).

Radiotracer Development

In the context of positron emission tomography (PET) imaging, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were synthesized. These tracers, aiming to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), were prepared with high radiochemical yields and purity, demonstrating the utility of such compounds in biomedical imaging. The synthesis process underscores the compound's potential in facilitating the understanding of biological processes at the molecular level (Gao, Wang, & Zheng, 2016).

Neurological Imaging

The synthesis of DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using PET, demonstrates another crucial application. This compound, labeled with fluorine-18, underwent a simple one-step synthesis process that was fully automated, highlighting its potential in neurological research, particularly for disorders affecting the translocator protein (Dollé et al., 2008).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showcased a novel series of potential antipsychotic agents. These compounds, through their unique interactions and metabolic pathways, presented an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This distinct pathway from clinically available antipsychotic agents opens new avenues for the treatment of psychosis (Wise et al., 1987).

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-28-12-4-11-24-19(27)14-30-22-20(15-7-9-17(23)10-8-15)25-21(26-22)16-5-3-6-18(13-16)29-2/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJDQOOLGTHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

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